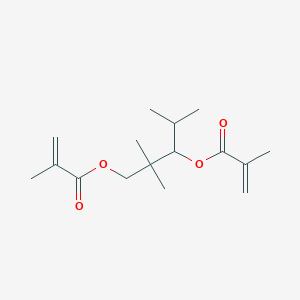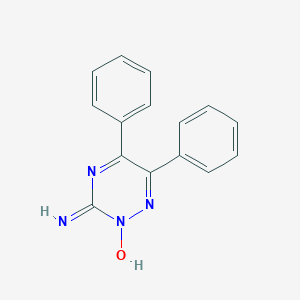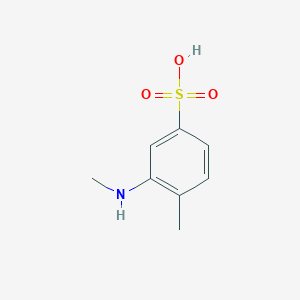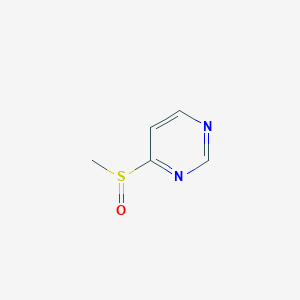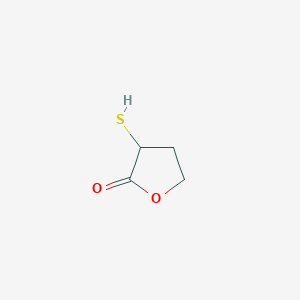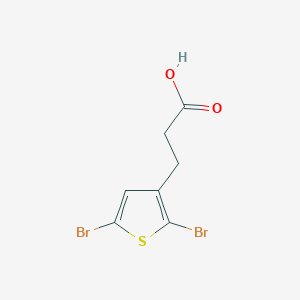![molecular formula C11H12O B077393 1-[(1R,2R)-2-phenylcyclopropyl]ethanone CAS No. 14063-86-6](/img/structure/B77393.png)
1-[(1R,2R)-2-phenylcyclopropyl]ethanone
描述
1-[(1R,2R)-2-phenylcyclopropyl]ethanone is an organic compound characterized by a cyclopropyl ring substituted with a phenyl group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-[(1R,2R)-2-phenylcyclopropyl]ethanone can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts. The reaction typically proceeds under mild conditions, yielding the desired cyclopropyl ketone with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclopropanation reactions. These processes utilize optimized catalysts and reaction conditions to ensure high yield and purity of the final product. The scalability of these methods makes them suitable for commercial applications.
化学反应分析
Types of Reactions: 1-[(1R,2R)-2-phenylcyclopropyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-[(1R,2R)-2-phenylcyclopropyl]ethanol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-[(1R,2R)-2-phenylcyclopropyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone involves its interaction with specific molecular targets. The compound’s cyclopropyl ring and phenyl group contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
- 1-[(1R,2R)-2-(4-Penten-1-yl)cyclopropyl]ethanone
- 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness: 1-[(1R,2R)-2-phenylcyclopropyl]ethanone is unique due to its specific stereochemistry and the presence of both a cyclopropyl ring and a phenyl group. These structural features confer distinct chemical properties and reactivity, differentiating it from other similar compounds.
属性
IUPAC Name |
1-[(1R,2R)-2-phenylcyclopropyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKRVDCVJRDOBG-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
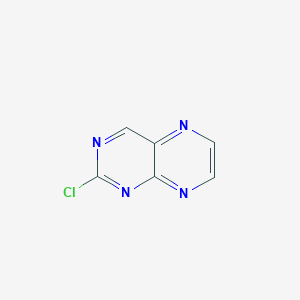
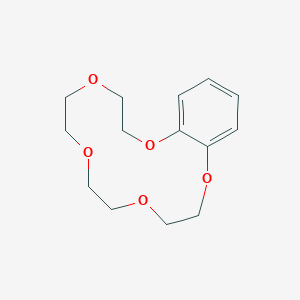
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate](/img/structure/B77316.png)
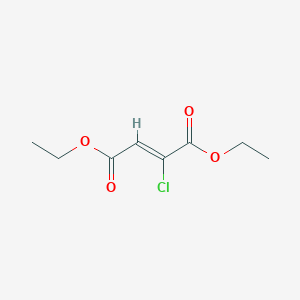
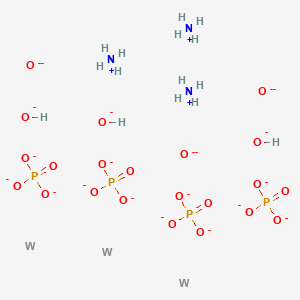
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)

